Lipophilicity (XLogP3) Elevation Compared to N-Aryl and N-Alkyl Analogs
The target compound, N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, exhibits a computed XLogP3 value of 2.9 [1]. This is predictably higher than its N-phenyl analog (estimated XLogP3 ≈ 2.0-2.3) and its N-ethyl analog (estimated XLogP3 ≈ 1.5-1.8), due to the extended alkyl linker and additional aromatic ring in the phenylethyl group. The increased lipophilicity suggests superior predicted membrane permeability, a critical factor in cell-based assays targeting intracellular receptors.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N-phenyl analog: ~2.0-2.3; N-ethyl analog: ~1.5-1.8 (estimated) |
| Quantified Difference | +0.6 to +1.4 log units higher than typical N-aryl/alkyl analogs |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
For assay development, a compound with higher lipophilicity can be prioritized for targets with hydrophobic binding pockets or for studies requiring enhanced cell penetration.
- [1] PubChem. (2026). Computed Properties for CID 122245379. National Center for Biotechnology Information. View Source
